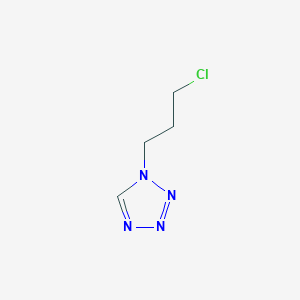

1-(3-Chloropropyl)-1H-tetrazole

Description

BenchChem offers high-quality 1-(3-Chloropropyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4/c5-2-1-3-9-4-6-7-8-9/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAFTVJOCVCZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630093 | |

| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136609-56-8 | |

| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136609-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloropropyl)-1H-tetrazole

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group, enhancing both metabolic stability and lipophilicity of drug candidates. The strategic placement of substituents on the tetrazole ring is paramount, as the resulting regioisomers often exhibit distinct pharmacological profiles.[1] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of 1-(3-Chloropropyl)-1H-tetrazole, a valuable building block possessing a reactive chloropropyl chain suitable for further molecular elaboration. We will delve into the critical aspects of regioselective N-alkylation, detailing a robust synthetic protocol, and provide a thorough analysis of the analytical techniques required for unambiguous structural confirmation and purity assessment.

Introduction: The Significance of N-Alkylated Tetrazoles

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom.[2] The two principal tautomeric forms, 1H- and 2H-tetrazole, are in dynamic equilibrium, with their relative stability influenced by factors like solvent polarity and substitution.[3] N-alkylation is a fundamental transformation in tetrazole chemistry, yet it presents a significant synthetic challenge: the potential for forming two distinct regioisomers, the N1- and N2-substituted products.

The choice between the N1 and N2 isomer is not trivial. The position of the alkyl substituent can profoundly impact a molecule's biological activity, binding affinity to target proteins, and overall physicochemical properties.[1] Therefore, developing and understanding methods that control this regioselectivity is a key focus in the synthesis of tetrazole-containing active pharmaceutical ingredients (APIs).[4][5][6]

Synthetic Strategy: Navigating the N1/N2 Isomer Challenge

The most direct and common method for synthesizing 1-(3-Chloropropyl)-1H-tetrazole is the nucleophilic substitution reaction between the tetrazolate anion and a suitable 3-carbon electrophile, such as 1-bromo-3-chloropropane.

The core of this synthesis lies in managing the alkylation of the tetrazolate anion. The anion has nucleophilic character at both the N1 and N2 positions, leading to a mixture of products. The ratio of these isomers is highly dependent on the reaction conditions.

Mechanism and Control of Regioselectivity

The alkylation of 1H-tetrazole proceeds via the tetrazolate anion, formed by deprotonation with a suitable base. This anion then attacks the electrophilic carbon of the alkylating agent.

-

Causality of Isomer Formation : The regioselectivity (N1 vs. N2) is a function of several interdependent factors:[5]

-

Solvent : Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are commonly used. They effectively solvate the cation of the base without strongly hydrogen-bonding to the tetrazolate anion, leaving it highly nucleophilic.

-

Base/Counter-ion : The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the counter-ion (K⁺, Na⁺, Cs⁺). Larger, "softer" cations like Cs⁺ tend to associate less tightly with the N1 position, which can sometimes favor N2 alkylation. Conversely, harder cations may favor N1.

-

Alkylating Agent : The structure of the alkyl halide influences the reaction mechanism (Sₙ1 vs. Sₙ2). For a primary halide like 1-bromo-3-chloropropane, an Sₙ2 mechanism is expected.[4]

-

Temperature : Reaction temperature can also shift the isomeric ratio, although its effect is often less pronounced than solvent or counter-ion effects.[5]

-

Generally, for simple alkyl halides, the N2 isomer is the thermodynamic product and is often formed preferentially, while the N1 isomer is the kinetic product.[4][6] However, separation of the isomers is almost always required.

Caption: Reaction scheme for the N-alkylation of 1H-tetrazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of heterocycles with dihaloalkanes.[7] It is designed to be a self-validating system where progress is monitored, and the final products are separated and rigorously characterized.

Materials:

-

1H-Tetrazole (1.0 eq)

-

1-Bromo-3-chloropropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-tetrazole (e.g., 7.0 g, 100 mmol) and anhydrous DMF (e.g., 200 mL).

-

Base Addition : Add anhydrous potassium carbonate (e.g., 20.7 g, 150 mmol) to the solution. Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the potassium tetrazolate salt.

-

Alkylating Agent Addition : Slowly add 1-bromo-3-chloropropane (e.g., 18.9 g, 120 mmol) to the reaction mixture dropwise via a syringe.

-

Reaction : Heat the mixture to 60-70 °C and stir for 12-24 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1H-tetrazole is consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (e.g., 500 mL) and ethyl acetate (e.g., 250 mL).

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of N1 and N2 isomers.

-

-

Purification : Separate the N1 and N2 isomers using silica gel column chromatography. The polarity difference between the two isomers is typically sufficient for separation, with the N2 isomer often being less polar than the N1 isomer.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity, purity, and isomeric structure of the final product. A combination of spectroscopic methods should be employed.

Caption: A typical workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the N1 and N2 isomers. The chemical environment of the tetrazole proton and carbon is highly sensitive to the point of substitution.

Expected ¹H NMR Data (400 MHz, CDCl₃): The key diagnostic signal is the proton on the tetrazole ring (C5-H). In 1-substituted tetrazoles, this proton is typically found further downfield compared to the corresponding 2-substituted isomer.

| Assignment | 1-(3-Chloropropyl)-1H-tetrazole (N1) | 2-(3-Chloropropyl)-2H-tetrazole (N2) |

| Tetrazole CH | ~ δ 8.6 ppm (s, 1H) | ~ δ 8.0 ppm (s, 1H) |

| N-CH₂ -CH₂-CH₂Cl | ~ δ 4.5 ppm (t, 2H) | ~ δ 4.6 ppm (t, 2H) |

| N-CH₂-CH₂ -CH₂Cl | ~ δ 2.4 ppm (quint, 2H) | ~ δ 2.4 ppm (quint, 2H) |

| N-CH₂-CH₂-CH₂ Cl | ~ δ 3.6 ppm (t, 2H) | ~ δ 3.6 ppm (t, 2H) |

Note: These are representative chemical shifts. Actual values may vary based on solvent and concentration.

Expected ¹³C NMR Data (100 MHz, CDCl₃): The chemical shift of the tetrazole carbon provides further structural confirmation.

| Assignment | 1-(3-Chloropropyl)-1H-tetrazole (N1) |

| Tetrazole C -H | ~ δ 141 ppm |

| N-CH₂ -CH₂-CH₂Cl | ~ δ 48 ppm |

| N-CH₂-CH₂ -CH₂Cl | ~ δ 31 ppm |

| N-CH₂-CH₂-CH₂ Cl | ~ δ 41 ppm |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9][10]

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~ 3130 | =C-H stretch | Confirms the C-H bond on the tetrazole ring |

| 2960 - 2850 | C-H stretch (aliphatic) | Confirms the -CH₂- groups of the propyl chain |

| 1500 - 1400 | N=N, C=N stretching | Characteristic of the tetrazole ring framework |

| 1200 - 900 | Ring stretching modes | Fingerprint region for the tetrazole ring |

| 750 - 650 | C-Cl stretch | Confirms the presence of the chloro- group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

-

Expected Molecular Ion : For C₄H₇ClN₄, the calculated monoisotopic mass is 146.0359 g/mol .

-

Isotopic Pattern : A key feature will be the characteristic M+ and M+2 isotopic pattern for chlorine, with a peak ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation : Common fragmentation pathways for tetrazoles under electron ionization include the loss of a nitrogen molecule (N₂, 28 Da) or the loss of HN₃ (43 Da).

Safety and Handling

-

1H-Tetrazole : The starting material is a high-energy compound and can be explosive if exposed to shock, friction, or heat.[11] It should be handled with appropriate personal protective equipment (PPE) in a fume hood.

-

1-Bromo-3-chloropropane : This alkylating agent is a lachrymator and is toxic. Handle with gloves and eye protection in a well-ventilated fume hood.

-

Solvents : DMF is a reproductive toxin and should be handled with care.

Conclusion

The synthesis of 1-(3-Chloropropyl)-1H-tetrazole is a classic example of N-alkylation of a heterocyclic system, highlighting the critical challenge of regioselectivity. By carefully selecting the base, solvent, and reaction temperature, the isomeric ratio can be influenced, though chromatographic separation is typically necessary to isolate the desired N1-isomer. The comprehensive characterization workflow outlined, utilizing NMR, FT-IR, and MS, provides a robust framework for unambiguous structural verification and purity assessment. This detailed guide serves as a valuable resource for researchers leveraging this versatile building block in the development of novel chemical entities.

References

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. ([Link])

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. ([Link])

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. OUCI. ([Link])

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). ResearchGate. ([Link])

-

Jin, G-F., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. ([Link])

-

Gaponik, P. N., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. ([Link])

-

Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. ([Link])

-

Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. ([Link])

-

PubChem. (n.d.). 5-(3-chloropropyl)-1h-1,2,3,4-tetrazole. ([Link])

-

ResearchGate. (n.d.). Assignments of 13 C NMR data for the tetrazol-1-yl-isoalkanes. ([Link])

- Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles. ()

-

Sampath, A., et al. (n.d.). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. ([Link])

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). ([Link])

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ([Link])

-

ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. ([Link])

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Rsc.org. ([Link])

-

Klapötke, T. M., et al. (2016). Microwave alkylation of lithium tetrazolate. PMC. ([Link])

-

NIST. (n.d.). 1H-Tetrazole. ([Link])

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). ([Link])

-

Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkat USA. ([Link])

-

PubChem. (n.d.). 1H-Tetrazole. ([Link])

-

Preparation and biological study of new (Tetrazole, β-Lactam, Thiazolidinedione, Oxazepine, and Imidazole) derive from 2. (2022). ScienceScholar. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Understanding the regioselectivity of 5-substituted 1<i>H</i>-tetrazoles alkylation [ouci.dntb.gov.ua]

- 7. arkat-usa.org [arkat-usa.org]

- 8. scielo.org.za [scielo.org.za]

- 9. researchgate.net [researchgate.net]

- 10. sciencescholar.us [sciencescholar.us]

- 11. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic data for 1-(3-Chloropropyl)-1H-tetrazole (NMR, IR, Mass Spec)

[1]

Executive Summary & Compound Profile

1-(3-Chloropropyl)-1H-tetrazole is a functionalized heterocyclic building block.[1][2][3][4] Its quality control is defined by the specific challenges of tetrazole chemistry: regioisomerism . The alkylation of tetrazole typically yields a mixture of the N1-isomer (target) and the N2-isomer (impurity).

Distinguishing these isomers is the primary objective of the spectroscopic workflow described below.

| Property | Data |

| IUPAC Name | 1-(3-Chloropropyl)-1H-tetrazole |

| Molecular Formula | C |

| Molecular Weight | 146.58 g/mol |

| Key Impurity | 2-(3-Chloropropyl)-2H-tetrazole (Regioisomer) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Synthesis & Regioselectivity Logic

The synthesis generally involves the alkylation of 1H-tetrazole with 1-bromo-3-chloropropane.[1] This reaction is governed by steric and electronic factors that often favor the N2-isomer kinetically, while the N1-isomer is the thermodynamic product in certain solvent systems or steric conditions.

Isomer Differentiation Strategy

-

N1-Isomer (Target): Lower symmetry, higher polarity.[1] The C5 proton is typically more deshielded.

-

N2-Isomer (Impurity): Higher symmetry, lower polarity.[1] The C5 carbon is significantly deshielded compared to the N1 isomer.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and spectroscopic validation of 1-(3-Chloropropyl)-1H-tetrazole, highlighting the critical isomer analysis step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structure verification.[1] The values below are derived from consensus data for 1-alkyltetrazoles vs. 2-alkyltetrazoles.

H NMR Data (400 MHz, CDCl )

The most distinct feature is the C5-H proton.[1] In the N1-isomer, this proton is typically observed downfield relative to the N2-isomer.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| C5-H | 8.95 - 9.20 | Singlet (s) | 1H | - | Diagnostic: N1-tetrazole ring proton.[1][5] (N2 isomer is typically ~8.6 ppm).[1] |

| N1-CH | 4.65 - 4.75 | Triplet (t) | 2H | 7.0 | Deshielded by the aromatic nitrogen ring.[1] |

| Cl-CH | 3.50 - 3.60 | Triplet (t) | 2H | 6.5 | Deshielded by the chlorine atom.[1] |

| C-CH | 2.35 - 2.45 | Quintet (m) | 2H | 6.5-7.0 | Central methylene; shielded relative to terminal groups.[1] |

C NMR Data (100 MHz, CDCl )

Carbon NMR provides the strongest evidence for distinguishing isomers.[1] The C5 carbon shift is drastically different between regioisomers.

| Carbon | Shift ( | Assignment Note |

| C5 (Ring) | 143.0 - 145.0 | Critical: N1-isomers show C5 < 150 ppm.[1][3][5][6][7][8][9][10][11] (N2-isomers show C5 > 160 ppm).[1] |

| N1-CH | 46.0 - 48.0 | Alpha-carbon to the tetrazole ring.[1] |

| Cl-CH | 41.0 - 42.0 | Alpha-carbon to the chlorine. |

| C-CH | 31.0 - 32.0 | Central methylene linker.[1] |

Technical Insight: If your spectrum shows a small peak at ~163 ppm in the

C channel or ~8.6 ppm in theH channel, your sample contains the N2-isomer impurity .

Infrared (IR) Spectroscopy

IR is useful for confirming the presence of the tetrazole ring system and the alkyl chloride functionality.

| Frequency (cm | Vibration Mode | Functional Group |

| 3120 - 3140 | C-H Stretch | Tetrazole Ring C-H (Aromatic) |

| 2950 - 2850 | C-H Stretch | Alkyl Chain (-CH |

| 1450 - 1500 | N=N / C=N Stretch | Tetrazole Ring Skeleton |

| 1270 - 1280 | N-N Stretch | Characteristic Tetrazole band |

| 1000 - 1100 | Ring Breathing | Tetrazole Ring |

| 700 - 750 | C-Cl Stretch | Alkyl Chloride |

Mass Spectrometry (MS)

Mass spec validates the molecular formula and the presence of the chlorine atom through its characteristic isotopic signature.

Key Ionization Data (ESI+)

| m/z Value | Ion Identity | Description |

| 147.04 | [M+H] | Base peak for the protonated molecular ion.[1] |

| 149.04 | [M+H] | Isotope peak.[1] Intensity ratio ~3:1 (35Cl:37Cl) confirms presence of one Chlorine atom.[1] |

| 119.0 | [M - N | Loss of N |

| 111.0 | [M - HCl] | Loss of HCl (36 Da).[1] |

Experimental Protocol: Purification & Handling

To ensure spectroscopic accuracy, the sample must be free of the N2-isomer.

-

Synthesis: React 1H-tetrazole with 1-bromo-3-chloropropane in acetonitrile with K

CO -

Workup: Filter salts, evaporate solvent.

-

Purification (Critical): The N2-isomer is generally less polar than the N1-isomer.[1]

-

TLC Mobile Phase: Ethyl Acetate / Hexane (1:1).[1]

-

Observation: The N2-isomer will have a higher R

(travels faster).[1] The N1-isomer (target) will have a lower R -

Column Chromatography: Use silica gel.[1] Elute the N2 impurity first with low polarity solvent, then increase polarity to collect the pure 1-(3-chloropropyl)-1H-tetrazole.[1]

-

References

-

Tetrazole Isomerism & NMR: Butler, R. N. (1977).[1] Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry. Link

-

Regioselectivity in Alkylation: Ostrovskii, V. A., et al. (1992).[1] Selectivity of Alkylation of Tetrazoles. Russian Chemical Reviews. Link

-

General Spectroscopic Data: Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] Link[1]

-

Cilostazol Intermediates: U.S. Patent 4,277,479 (Otsuka Pharmaceutical).[1] Tetrazolylalkoxycarbostyril derivatives. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. (8S,11R,13S,14R,17S)-17-(4-tert-butyl-phenylethynyl)-11-(4-dimethylamino-phenyl)-17-hydroxy-13-methyl-1,2,8,11,12,13,14,15,16,17-decahydro-6H-7-oxa-cyclopenta[a]phenanthren-3-one | C37H43NO3 | CID 44430390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. nanomedicine-rj.com [nanomedicine-rj.com]

- 5. rsc.org [rsc.org]

- 6. Exp3312 | C21H19ClN6O | CID 196704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(3-chloropropyl)-4-methyl-1H-pyrazole hydrochloride | 1609396-41-9 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to 1-(3-Chloropropyl)-1H-tetrazole: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Chloropropyl)-1H-tetrazole, a key heterocyclic compound with significant potential in pharmaceutical synthesis and materials science. This document moves beyond a simple recitation of facts to offer a deeper understanding of the molecule's behavior, grounded in established scientific principles and experimental observations. We will explore its synthesis, physicochemical characteristics, and crucially, its stability under various conditions, providing insights essential for its effective application in research and development.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, all critical parameters in drug design. The introduction of an N-alkyl substituent, such as the 3-chloropropyl group, offers a versatile handle for further chemical modification, making 1-(3-Chloropropyl)-1H-tetrazole a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable potential application lies in the synthesis of drugs like Cilostazol, where a related chlorobutyl tetrazole derivative is a key intermediate.[1][2][3]

Physicochemical Properties: A Quantitative Overview

Precise knowledge of a compound's physicochemical properties is fundamental to its application. While specific experimental data for 1-(3-Chloropropyl)-1H-tetrazole is not widely published in peer-reviewed literature, we can infer and estimate its properties based on data from closely related structures and the parent 1H-tetrazole.

| Property | Value (Estimated/Inferred) | Source/Justification |

| Molecular Formula | C₄H₇ClN₄ | - |

| Molecular Weight | 146.58 g/mol | - |

| Appearance | Likely a colorless to pale yellow solid or oil | Based on related N-alkyl tetrazoles. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like acetonitrile, DMSO, and DMF. Limited solubility in water. | The parent 1H-tetrazole is soluble in water (23 g/100 mL at 20°C) and acetonitrile.[4][5] The alkyl chain will decrease water solubility. |

| pKa | ~4.9 | The pKa of the parent 1H-tetrazole is approximately 4.9.[3] Alkyl substitution is not expected to significantly alter this value. |

Synthesis and Purification: A Practical Approach

The synthesis of 1-(3-Chloropropyl)-1H-tetrazole is typically achieved through the N-alkylation of the parent 1H-tetrazole. The choice of alkylating agent and reaction conditions is critical to favor the formation of the desired N1-isomer over the N2-isomer.

Synthetic Strategy: Nucleophilic Substitution

The most direct route involves the reaction of 1H-tetrazole with a suitable 3-chloropropylating agent. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, 1-bromo-3-chloropropane is the preferred reagent for this transformation.[6] The reaction proceeds via an SN2 mechanism where the tetrazolate anion acts as the nucleophile.

Tetrazole [label="1H-Tetrazole"]; Base [label="Base (e.g., K₂CO₃, NaH)"]; Solvent [label="Solvent (e.g., DMF, Acetonitrile)"]; AlkylatingAgent [label="1-Bromo-3-chloropropane"]; Reaction [label="N-Alkylation Reaction", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Purification (e.g., Column Chromatography)"]; Product [label="1-(3-Chloropropyl)-1H-tetrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tetrazole -> Reaction; Base -> Reaction; Solvent -> Reaction; AlkylatingAgent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of 1-(3-Chloropropyl)-1H-tetrazole.Detailed Experimental Protocol

-

Materials:

-

1H-Tetrazole

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-tetrazole (1.0 equivalent) in anhydrous DMF.

-

Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension at room temperature for 30 minutes to form the tetrazolate anion.

-

Slowly add 1-bromo-3-chloropropane (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 1-(3-Chloropropyl)-1H-tetrazole.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the protons of the chloropropyl chain and one signal for the tetrazole ring proton.

-

A triplet around 4.6-4.8 ppm for the two protons on the carbon adjacent to the tetrazole ring (N-CH₂).

-

A multiplet (quintet or sextet) around 2.3-2.5 ppm for the central methylene group of the propyl chain (-CH₂-).

-

A triplet around 3.6-3.8 ppm for the two protons on the carbon bearing the chlorine atom (Cl-CH₂).

-

A singlet for the tetrazole ring proton (C-H) is expected to appear downfield, typically in the range of 8.5-9.5 ppm.[7][8]

-

-

¹³C NMR: The carbon NMR spectrum should display four signals.

-

A signal for the carbon of the tetrazole ring (C5) is anticipated around 140-150 ppm.[8][9]

-

The carbon attached to the tetrazole nitrogen (N-CH₂) should appear around 45-50 ppm.

-

The central carbon of the propyl chain (-CH₂-) is expected around 30-35 ppm.

-

The carbon bonded to the chlorine atom (Cl-CH₂) should be in the range of 40-45 ppm.

-

-

FT-IR: The infrared spectrum will be characterized by several key vibrational modes.

-

C-H stretching vibrations of the alkyl chain around 2850-3000 cm⁻¹.

-

The C-H stretching of the tetrazole ring is expected above 3100 cm⁻¹.[8]

-

N=N and C=N stretching vibrations of the tetrazole ring in the region of 1400-1600 cm⁻¹.

-

A C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

-

-

Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 146 would be expected, along with a characteristic [M+2]⁺ peak at m/z 148 due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the chloropropyl side chain and cleavage of the tetrazole ring with the loss of nitrogen molecules (N₂).[10][11]

Chemical Stability: A Critical Assessment for Application

The stability of 1-(3-Chloropropyl)-1H-tetrazole under various conditions is a crucial factor for its storage, handling, and use in synthetic applications.

Thermal Stability

Tetrazole derivatives are known to be energetic compounds, and their thermal stability is a significant safety consideration.[12] The parent 1H-tetrazole decomposes explosively when heated above its melting point (155-157 °C).[4] The introduction of the N-alkyl group can influence the decomposition temperature. While specific differential scanning calorimetry (DSC) data for 1-(3-Chloropropyl)-1H-tetrazole is not available, it is prudent to assume it possesses a lower thermal stability than many other organic compounds and should be handled with care, avoiding excessive heating. The decomposition of N-substituted tetrazoles is thought to initiate with the elimination of a nitrogen molecule from the tetrazole ring.[12]

Sample [label="1-(3-Chloropropyl)-1H-tetrazole"]; DSC [label="Differential Scanning Calorimetry (DSC)", shape=ellipse, fillcolor="#FBBC05"]; TGA [label="Thermogravimetric Analysis (TGA)", shape=ellipse, fillcolor="#FBBC05"]; Heating [label="Controlled Heating Program"]; Decomposition [label="Exothermic Decomposition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Decomposition Temperature & Mass Loss Data"];

Sample -> DSC; Sample -> TGA; Heating -> DSC; Heating -> TGA; DSC -> Decomposition; TGA -> Decomposition; Decomposition -> Data; }

Caption: Experimental workflow for assessing thermal stability.Hydrolytic Stability

The tetrazole ring itself is generally stable across a wide pH range. However, the chloropropyl side chain introduces a potential site for hydrolysis, particularly under basic conditions, which could lead to the formation of the corresponding hydroxypropyl derivative. The rate of hydrolysis would be dependent on the pH and temperature of the solution. It is recommended to store the compound in a dry environment and to use it in anhydrous solvents for reactions where the presence of water could be detrimental.

Photostability

Many nitrogen-containing heterocyclic compounds are susceptible to degradation upon exposure to UV light.[13] The photolysis of tetrazoles can lead to the cleavage of the tetrazole ring and the formation of various photoproducts.[13][14] To ensure the integrity of 1-(3-Chloropropyl)-1H-tetrazole, it should be stored in amber vials or other light-protecting containers, especially if it is to be stored for extended periods. Photostability testing, following ICH Q1B guidelines, would be necessary to fully characterize its behavior upon light exposure.[15][16]

Safety and Handling

Given the energetic nature of the tetrazole ring, 1-(3-Chloropropyl)-1H-tetrazole should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[13][17]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[4][18]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]

Conclusion: A Versatile Intermediate with Defined Parameters

1-(3-Chloropropyl)-1H-tetrazole is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via N-alkylation of 1H-tetrazole is a feasible process, and its chemical properties can be reasonably predicted based on related structures. A thorough understanding of its stability, particularly its thermal sensitivity, is paramount for its safe handling and successful application. The information presented in this guide provides a solid foundation for researchers and developers to confidently and effectively utilize this versatile intermediate in their synthetic endeavors. Further experimental validation of the predicted properties will undoubtedly enhance its utility and expand its applications.

References

- Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3759–3785.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]

- Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Fomenkov, I. V. (2018). Features of thermal decomposition of N-substituted tetrazoles. Journal of Physics: Conference Series, 946, 012040.

- Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

- Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3759-3785.

- Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). Tetrazoles: Synthesis, Structure, and Reactivity. Russian Chemical Reviews, 75(6), 507–537.

- Karty, J. A., & Mo, Y. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1444–1451.

- Reva, I., & Cristiano, M. L. S. (2011).

- Cristiano, M. L. S. (2018). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 23(10), 2634.

- Reynard, G., & Moisan, J. (2016).

- Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189–195.

-

Royal Society of Chemistry. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved from [Link]

- Saini, P., Singh, J., Thaltiri, V., Staples, R. J., & Shreeve, J. M. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.

- Staroverov, V. N., & Davidson, E. R. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(38), 7665–7677.

- Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles.

- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1023.

- Liu, W., Li, H., Zhang, J., & Pang, S. (2021). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 26(16), 4983.

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

- Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189-195.

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

- MDPI. (2024).

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

-

Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US20070027325A1 - Process for the preparation of clostazol and of the intermediates thereof.

-

The University of Adelaide. (n.d.). The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 5-(3-chloropropyl)-1-cyclohexyltetrazole Properties. Retrieved from [Link]

- Google Patents. (n.d.). EP2845853B1 - METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE.

-

ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Tetrazole. Retrieved from [Link]

-

Cheméo. (n.d.). 1H-Tetrazole. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Tetrazole(288-94-8) 13C NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. download.basf.com [download.basf.com]

- 13. targetmol.com [targetmol.com]

- 14. rsc.org [rsc.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. q1scientific.com [q1scientific.com]

- 17. fishersci.com [fishersci.com]

- 18. biofinechemical.com [biofinechemical.com]

Precision Alkylation of 1H-Tetrazole with 1-Bromo-3-chloropropane: A Mechanistic and Methodological Whitepaper

Executive Summary

The tetrazole ring is a premier bioisostere for the carboxylic acid moiety, offering enhanced metabolic stability and membrane permeability in drug design. The functionalization of 1H-tetrazole via N-alkylation with bifunctional electrophiles—specifically 1-bromo-3-chloropropane—is a cornerstone reaction in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of the chemoselective and regioselective principles governing this transformation, supported by field-proven, self-validating experimental protocols.

Mechanistic Foundations: Chemoselectivity and Regioselectivity

Chemoselectivity: The Dual-Halogen Advantage

1-Bromo-3-chloropropane is a highly versatile, dual-halogenated workhorse in organic synthesis (1[1]). The molecule's architecture presents two potential sites for nucleophilic attack. However, the carbon-bromine (C-Br) bond is significantly more labile and reactive toward

When 1H-tetrazole is deprotonated to form the tetrazolate anion, it acts as a potent nucleophile. Due to the superior leaving group ability of the bromide ion (weaker C-Br bond energy and higher polarizability), the alkylation proceeds with strict chemoselectivity at the brominated carbon. This selective transformation is critical, as it preserves the terminal alkyl chloride for subsequent downstream functionalization, such as coupling with piperazine derivatives to synthesize CNS therapeutics.

Regioselectivity: The N1 vs. N2 Conundrum

The deprotonation of 1H-tetrazole yields a resonance-stabilized tetrazolate anion, distributing the negative charge across the nitrogen atoms. Consequently, nucleophilic attack on 1-bromo-3-chloropropane yields a mixture of two regioisomers: 1-(3-chloropropyl)-1H-tetrazole (N1 isomer) and 2-(3-chloropropyl)-2H-tetrazole (N2 isomer) (2[2]).

The N1 versus N2 selectivity is governed by a complex interplay of kinetic and thermodynamic factors, solvent polarity, and the nature of the base (3[3]).

-

Thermodynamic Control: The N2-alkylated isomer is generally less sterically hindered and possesses a lower dipole moment, making it the thermodynamically favored product in many standard alkylation conditions[2].

-

Kinetic Control & Solvent Effects: Highly polar aprotic solvents (e.g., DMF) can heavily solvate the counter-ion, creating a "naked" tetrazolate anion that may shift the isomeric ratio toward kinetic products.

Chemoselective and regioselective pathways in the alkylation of 1H-tetrazole.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The choice of potassium carbonate (

Step-by-Step Methodology

Reagents:

-

1H-Tetrazole (1.0 equiv, 10 mmol)

-

1-Bromo-3-chloropropane (1.1 equiv, 11 mmol)

-

Potassium carbonate, anhydrous (

) (1.5 equiv, 15 mmol) -

Anhydrous N,N-Dimethylformamide (DMF) or Acetone (30 mL)

Workflow:

-

Anion Generation: Suspend 1H-tetrazole and anhydrous

in the chosen solvent under an inert nitrogen atmosphere.-

Causality: Stirring for 30 minutes at room temperature ensures complete formation of the tetrazolate anion before the electrophile is introduced, preventing competing side reactions.

-

-

Chemoselective Alkylation: Add 1-bromo-3-chloropropane dropwise via a syringe.

-

Causality: Dropwise addition controls the local concentration of the electrophile, minimizing the risk of double alkylation or oligomerization. Stir the reaction mixture at 60 °C (if using DMF) or reflux (if using acetone) for 4–12 hours.

-

-

In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc, 7:3).

-

Causality: The disappearance of the starting material and the emergence of two distinct spots (N1 and N2 isomers) validate the reaction's progress and completion.

-

-

Quench and Extraction: Cool the mixture to room temperature and quench with saturated aqueous

. Extract with Ethyl Acetate (-

Causality: The mild basic quench neutralizes any generated HBr and forces the organic products into the organic phase. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

, and concentrate in vacuo[2].

-

-

Chromatographic Resolution: Purify the crude residue via silica gel flash chromatography.

-

Causality: The N2 isomer is significantly less polar due to its lower dipole moment and will elute first. The N1 isomer, being more polar, will elute later, allowing for crisp baseline separation[2].

-

Experimental workflow for the synthesis and isolation of N1 and N2 alkylated tetrazoles.

Quantitative Data: Condition Optimization

The regioselective outcome of tetrazole alkylation is highly tunable. Table 1 summarizes the quantitative impact of various reaction parameters on the overall yield and the N1:N2 isomeric ratio, synthesizing standard optimization data for tetrazole functionalization (2[2], 3[3]).

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

| Base | Solvent | Temperature | Time (h) | Total Yield (%) | N1:N2 Ratio |

| Acetone | 56 °C (Reflux) | 12 | 85% | 45:55 | |

| DMF | 60 °C | 4 | 88% | 40:60 | |

| Triethylamine | 25 °C (RT) | 16 | 72% | 50:50 | |

| NaH | THF | 0 °C to 25 °C | 8 | 81% | 35:65 |

Note: The N2 isomer is consistently favored under thermodynamic conditions (elevated temperatures in polar aprotic solvents like DMF), whereas kinetic conditions (lower temperatures, less polar solvents) push the ratio closer to 1:1.

Downstream Pharmaceutical Applications

The isolation of 1-(3-chloropropyl)-1H-tetrazole and its N2 counterpart is not merely an academic exercise; it is a critical gateway to advanced therapeutics. The intact terminal alkyl chloride serves as a perfect electrophile for subsequent

By mastering the chemoselective and regioselective nuances of this alkylation, drug development professionals can streamline API synthesis, reduce byproduct formation, and accelerate the progression of novel candidates from the bench to the clinic.

References

-

BenchChem. "Technical Support Center: Regioselectivity of Tetrazole Alkylation." Benchchem.com. 2

-

RSC Publishing. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." Organic & Biomolecular Chemistry. 3

-

NBInno. "The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility." 1

Sources

Regioselectivity in the synthesis of 1-(3-Chloropropyl)-1H-tetrazole

An In-Depth Technical Guide to the Regioselective Synthesis of 1-(3-Chloropropyl)-1H-tetrazole

Authored by: A Senior Application Scientist

Abstract

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group, which enhances metabolic stability and lipophilicity.[1][2] The biological activity of tetrazole-containing compounds is often intrinsically linked to the substitution pattern on the tetrazole ring, making regioselective synthesis a critical challenge for chemists.[1] This technical guide provides an in-depth exploration of the regioselective synthesis of 1-(3-chloropropyl)-1H-tetrazole, a valuable building block in pharmaceutical research. We will dissect the mechanistic underpinnings of N1 versus N2 alkylation, systematically evaluate the critical factors that govern regioselectivity, and present field-proven protocols to guide researchers toward a predictable and optimized synthesis.

The Fundamental Challenge: N1 vs. N2 Regioselectivity

The alkylation of the 1H-tetrazole ring with an electrophile like 1-bromo-3-chloropropane inherently produces a mixture of two constitutional isomers: the 1-substituted and the 2-substituted tetrazole. This lack of selectivity arises from the deprotonation of the acidic N-H proton, which generates a tetrazolate anion. In this anion, the negative charge is delocalized across the ring system, resulting in significant nucleophilic character at both the N1 and N2 positions.

The alkylation of the tetrazolate anion is often a two-stage process.[3] It begins with a rate-limiting interaction between the anion and the alkylating agent to form an active intermediate, which then rapidly reorganizes to yield the N1 and N2-isomeric products.[3] The ultimate ratio of these isomers is not arbitrary; it is a function of a delicate interplay between electronic and steric factors, which can be manipulated through careful selection of reaction conditions.

Figure 2: Key experimental factors that govern the N1 vs. N2 regioselectivity in tetrazole alkylation.

Experimental Protocols & Methodologies

The following protocols provide a starting point for the synthesis of 1-(3-chloropropyl)-1H-tetrazole. Optimization will likely be necessary based on the specific laboratory setup and desired purity.

Protocol 1: General Alkylation of 1H-Tetrazole

This method provides a general procedure for the alkylation of 1H-tetrazole, which typically yields a mixture of N1 and N2 isomers that require chromatographic separation.

Step-by-Step Methodology:

-

Setup: To a solution of 1H-tetrazole (1.0 eq) in a suitable solvent (e.g., acetone, DMF) in a round-bottom flask equipped with a magnetic stirrer, add a base (e.g., K₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.1 eq) to the suspension.

-

Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel to separate the 1-(3-chloropropyl)-1H-tetrazole and 2-(3-chloropropyl)-1H-tetrazole isomers.

Protocol 2: Microwave-Assisted Synthesis Favoring N1-Alkylation

Microwave irradiation can accelerate the reaction and, in some cases, improve selectivity. A protocol based on the alkylation of lithium tetrazolate has shown high selectivity for N1-substituted products. [4] Step-by-Step Methodology:

-

Preparation of Lithium Tetrazolate (LiTz): Prepare highly pure lithium tetrazolate by neutralizing a solution of 1H-tetrazole with lithium hydroxide (LiOH).

-

Setup: In a microwave-safe vessel, combine LiTz (1.0 eq) and 1-bromo-3-chloropropane (1.1 eq) in a solvent system of 30 vol.% aqueous ethanol. [4]3. Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 130 °C) for a specified time (e.g., 1-6 hours).

-

Workup & Purification: After cooling, concentrate the mixture under reduced pressure. The crude product can then be purified by crystallization or column chromatography to yield the desired N1-isomer. [1]

Figure 3: A general experimental workflow for the synthesis and purification of N-alkylated tetrazoles.

Data Summary: Regioselectivity under Various Conditions

The following table summarizes representative data from the literature for the N-alkylation of tetrazoles, illustrating the impact of different reaction parameters on the isomer ratio.

| 5-Substituent | Alkyl Halide | Base | Solvent | Temp (°C) | Total Yield (%) | N1:N2 Ratio | Reference |

| Phenyl | Benzyl Bromide | K₂CO₃ | Acetone | RT | 74 | 45:55 | [1] |

| Phenyl | Methyl Iodide | K₂CO₃ | DMF | RT | ~84 | 1:1.2 | [1] |

| H | 1-Bromobutane | LiTz | MeOH | 130 | 49 | ~9:1 | [4] |

| H | 1-Bromobutane | LiTz | MeOH + LiOH | 130 | - | 1:1.5 | [4] |

*Reaction performed with pre-formed Lithium Tetrazolate (LiTz).

Conclusion and Future Outlook

The regioselective synthesis of 1-(3-chloropropyl)-1H-tetrazole is a tractable but non-trivial challenge that hinges on the careful control of multiple reaction variables. This guide has established that solvent polarity, the nature of the base and its corresponding counter-ion, and reaction temperature are the primary levers that a researcher can pull to influence the N1:N2 isomer ratio. While classical alkylation methods often result in isomer mixtures requiring tedious separation, emerging techniques such as microwave-assisted synthesis using specific salt forms like lithium tetrazolate show great promise for achieving high N1 selectivity. [4]A thorough understanding of the mechanistic principles outlined herein, combined with a systematic, data-driven approach to reaction optimization, will empower researchers to predictably synthesize the desired 1-substituted tetrazole isomer, thereby accelerating the development of novel, high-value molecules for the pharmaceutical industry.

References

- BenchChem. (2025).

- BenchChem. (n.d.). Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem.

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085–21091. [Link]

- Gaponik, P. N. (n.d.).

-

Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]

- BenchChem. (2025).

- Unknown. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Africa Research Connect.

- Radiupov, V., Kantin, G., Meshalkin, S., Tupikina, E., & Dar'in, D. (2025). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Beilstein Archives.

- Unknown. (2025).

- Unknown. (2025). Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides | Request PDF.

- Unknown. (n.d.).

- Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091.

-

Müller, T., Walter, M., & Kelling, A. (2016). Microwave alkylation of lithium tetrazolate. Monatshefte für Chemie - Chemical Monthly, 148(1), 135–140. [Link]

-

Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 282-293. [Link]

- Unknown. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

-

Gandham, H., Singh, M., Kumar, D., Singh, A., & Singh, J. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(1), 23–52. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

- Huber, M., Schöbinger, M., Cirera, J., Stöger, B., & Weinberger, P. (2024). Design, Synthesis and Characterization of BODIPY based 1H‐Tetrazole Ligands. reposiTUm.

-

Jin, T., Kamijo, S., & Yamamoto, Y. (2012). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 17(6), 6777–6827. [Link]

- Unknown. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry.

- Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022).

-

Leyva-Ramos, J., & Morales-Reyes, C. A. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 17(6), 653–673. [Link]

-

Guesmi, M., Tighadouini, S., & Radi, S. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2018(4), M1016. [Link]

-

El-Gendy, A. A., Mohamed, A. S., & Abdel-Monem, A. R. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 20. [Link]

Sources

Technical Guide: Applications of 1-(3-Chloropropyl)-1H-tetrazole in Organic Synthesis

The following technical guide details the applications, synthetic utility, and experimental handling of 1-(3-Chloropropyl)-1H-tetrazole , a bifunctional heterocyclic building block.

Executive Summary

1-(3-Chloropropyl)-1H-tetrazole is a versatile bifunctional reagent used primarily in medicinal chemistry and material science. It serves as a specialized "linker" module that introduces a metabolically stable tetrazole moiety—a classic bioisostere for carboxylic acids and cis-amide bonds—into drug scaffolds.

Its chemical utility is defined by two distinct reactive sites:

-

The Alkyl Chloride (Electrophilic): Allows for the attachment of the tetrazole unit to nucleophiles (phenols, amines, thiols) via

reactions. -

The Tetrazole C5-H (Pro-Nucleophilic): The acidic C5 proton can be lithiated or activated via transition metal catalysis to form 1,5-disubstituted tetrazoles, enabling the construction of complex libraries from a single precursor.

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]

Structural Properties

The compound features a 1H-tetrazole ring N-alkylated with a 3-chloropropyl chain. Unlike 5-substituted tetrazoles (synthesized from nitriles), 1-substituted tetrazoles are typically synthesized from primary amines.

-

CAS Number: 169458-10-4 (Generic for 1-substituted alkyl tetrazoles; specific derivatives vary).

-

Molecular Formula:

-

Key Feature: The propyl spacer provides optimal flexibility for ligand-receptor binding, preventing steric clash between the tetrazole "head" and the scaffold "tail."

Synthesis of the Reagent

The industrial standard for synthesizing 1-substituted tetrazoles is the heterocyclization of primary amines .

Reaction Pathway:

-

Condensation: 3-Chloropropylamine reacts with triethyl orthoformate to form an imidate intermediate.

-

Cyclization: Reaction with sodium azide (

) closes the ring. -

Regioselectivity: This method exclusively yields the 1-substituted isomer, avoiding the formation of the 2-substituted or 5-substituted byproducts common in alkylation of unsubstituted tetrazoles.

Figure 1: Regioselective synthesis of 1-(3-Chloropropyl)-1H-tetrazole via the amine-orthoformate route.

Core Application I: The "Linker" Strategy ( Coupling)

The most immediate application of this reagent is to tether a tetrazole pharmacophore to a drug scaffold. The 3-chloropropyl chain acts as an electrophile. This is analogous to the synthesis of Cilostazol , where a chloroalkyl-tetrazole is coupled to a quinolinone core.

Phenolic Alkylation (Ether Synthesis)

This is the standard protocol for creating tetrazole-containing ethers.

-

Mechanism: Williamson Ether Synthesis.

-

Conditions: Requires a base (

or -

Catalysis: Addition of KI (Finkelstein condition) generates the more reactive iodide in situ, accelerating the reaction 10-100x.

N-Alkylation (Amine Functionalization)

Reacting the reagent with secondary amines yields tertiary amines with a pendant tetrazole. This is useful for increasing the polarity and metabolic stability of basic drugs.

Data: Reactivity Profile with Nucleophiles

| Nucleophile | Base/Condition | Product Type | Yield (Typical) |

| Phenols (Ar-OH) | Aryl Alkyl Ether | 85-95% | |

| Thiols (R-SH) | Thioether | >90% | |

| Sec. Amines (R2NH) | Tertiary Amine | 70-85% | |

| Imidazoles | NaH, DMF | N-Alkyl Imidazole | 60-75% |

Core Application II: C5-Functionalization (The "Head Group" Strategy)

This is the advanced application for high-value synthesis. The C5 proton of 1-substituted tetrazoles is relatively acidic (

C5-Lithiation

Treating 1-(3-chloropropyl)-1H-tetrazole with n-Butyllithium (n-BuLi) at -78°C generates a stable lithiated species. This carbanion can be trapped with various electrophiles.

-

Electrophiles: Aldehydes (to form alcohols), Isocyanates (to form amides), or Halogens.

-

Critical Note: The alkyl chloride on the propyl chain is generally stable to n-BuLi at -78°C for short durations, but rapid quenching is recommended to avoid self-alkylation (polymerization).

Transition Metal Catalyzed C-H Arylation

Recent advances allow for the direct coupling of the C5-H with Aryl Bromides using Pd/Cu catalysis, avoiding the need for cryogenic lithiation.

Figure 2: Divergent synthetic pathways for functionalizing the C5 position.

Experimental Protocols

Protocol A: General Coupling to a Phenol (Linker Strategy)

Use this protocol to attach the tetrazole moiety to a drug scaffold containing a phenolic hydroxyl group.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Phenolic Scaffold (1.0 equiv) and Dimethylformamide (DMF) (0.5 M concentration).

-

Deprotonation: Add Potassium Carbonate (

) (2.0 equiv). Stir at room temperature for 15 minutes. -

Alkylation: Add 1-(3-Chloropropyl)-1H-tetrazole (1.2 equiv) and a catalytic amount of Potassium Iodide (KI) (0.1 equiv).

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup: Cool to room temperature. Pour into ice water. If the product precipitates, filter it.[1] If not, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.

Protocol B: C5-Lithiation and Formylation (Advanced)

Use this protocol to convert the C5-H into an aldehyde or alcohol.

-

Inert Atmosphere: Flame-dry a flask and purge with Argon.

-

Solvation: Dissolve 1-(3-Chloropropyl)-1H-tetrazole (1.0 equiv) in anhydrous THF . Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 10 minutes. The solution may turn yellow/orange. Stir for 30 minutes at -78°C.

-

Quench: Add the electrophile (e.g., Benzaldehyde or DMF) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Termination: Quench with saturated

solution. Extract with ether.

Safety & Handling (E-E-A-T)

-

Energetic Materials: Tetrazoles are nitrogen-rich compounds. While 1-substituted tetrazoles are generally more stable than unsubstituted tetrazoles, they still possess high energy. Avoid heating neat samples above 150°C.

-

Alkylating Agent: The chloropropyl moiety is a potential alkylating agent (similar to mustard gas analogs, though much less potent). Wear gloves and work in a fume hood to avoid DNA alkylation risks.

-

Azide Residues: If synthesizing the reagent in-house using sodium azide, ensure the reaction mixture is quenched properly to prevent the formation of hydrazoic acid (

), which is highly toxic and explosive.

References

-

Synthesis of 1-Substituted Tetrazoles: Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide."[2] Chemistry of Heterocyclic Compounds, 2017.[3][4] Link

-

C5-Lithiation Strategy: Satoh, T., et al. "A Synthesis of 1-Hydroxy-5-(2-substituted aryl)tetrazoles by Directed Lithiation." Australian Journal of Chemistry, 2000.[5] Link

-

Tetrazoles in Medicine: Popova, E. A., et al. "Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application." Russian Chemical Reviews, 2003. Link

-

Cilostazol Synthesis (Analogous Chemistry): Nishi, T., et al. "Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors." Chemical and Pharmaceutical Bulletin, 1983. Link

-

Transition Metal Catalysis: Tüllmann, C. P., et al. "Direct C-H Arylation of 1-Substituted Tetrazoles." Synthesis, 2020.[4][6][7] Link

Sources

- 1. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. connectsci.au [connectsci.au]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Preparation method of cilostazol intermediate - Eureka | Patsnap [eureka.patsnap.com]

1-(3-Chloropropyl)-1H-tetrazole: A Strategic Precursor in Modern Medicinal Chemistry

Executive Summary

The development of novel therapeutics frequently hinges on the strategic assembly of modular building blocks. 1-(3-Chloropropyl)-1H-tetrazole represents a highly versatile, bifunctional precursor in medicinal chemistry. It seamlessly integrates two critical structural motifs: the tetrazole ring, a premier non-classical bioisostere for carboxylic acids[1], and the 3-chloropropyl chain, an optimal alkyl linker for bridging pharmacophores[2]. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this precursor, detailing the causality behind its reactivity, regioselectivity, and application in drug scaffold synthesis.

The Strategic Rationale: Bifunctionality in Drug Design

When optimizing a lead compound, medicinal chemists often encounter liabilities related to metabolic instability or suboptimal target engagement. 1-(3-Chloropropyl)-1H-tetrazole addresses these issues simultaneously through its dual-domain architecture.

Diagram 1: Decision tree for integrating 1-(3-chloropropyl)-1H-tetrazole in lead optimization.

The Tetrazole Bioisostere

Carboxylic acids are ubiquitous in drug discovery but often suffer from poor membrane permeability and rapid phase II metabolism (glucuronidation). The 1H-tetrazole ring mitigates these liabilities. With a pKa of ~4.5–4.9, it mimics the acidity of a carboxylic acid (pKa ~4.2–4.5) at physiological pH, maintaining critical ionic interactions with target receptors[1]. However, its delocalized lipophilic surface area enhances metabolic stability and often improves pharmacokinetic profiles, as famously demonstrated in the development of the antihypertensive drug Losartan[1].

The 3-Chloropropyl Linker

The 3-carbon alkyl chain is a privileged spacer in neuroactive and cytotoxic agents[2][3]. It provides the exact spatial flexibility required to bridge a primary pharmacophore (like the tetrazole) to a secondary binding motif (such as an arylpiperazine or benzimidazole) without inducing excessive entropic penalties during receptor binding[2][4].

Physicochemical Profiling & Comparative Data

To understand why the tetrazole substitution is effective, we must analyze the quantitative physicochemical shifts that occur when replacing a standard carboxylate/alkyl-halide system with a tetrazole-based precursor.

Table 1: Physicochemical Comparison of Pharmacophore Moieties

| Property | Carboxylic Acid Motif | 1H-Tetrazole Motif | Medicinal Impact of Tetrazole |

| pKa | 4.2 – 4.5 | 4.5 – 4.9 | Maintains physiological ionization state[1]. |

| LogP (Lipophilicity) | Lower (Hydrophilic) | Higher (Lipophilic) | Enhances passive membrane permeability. |

| Metabolic Stability | High risk (Glucuronidation) | Highly Resistant | Prolongs plasma half-life ( |

| Hydrogen Bonding | 2 Acceptors, 1 Donor | 3 Acceptors, 1 Donor | Increases potential for target receptor anchoring. |

| Planarity | Flexible / Rotatable | Rigid Aromatic Ring | Reduces entropic penalty upon target binding. |

Mechanistic Pathways: Synthesis and Regioselectivity

The synthesis of 1-(3-chloropropyl)-1H-tetrazole and its subsequent downstream applications rely on precise nucleophilic substitution (

Differential Halogen Reactivity

The generation of the precursor involves reacting 1H-tetrazole with 1-bromo-3-chloropropane . The causality behind using this specific dihalide lies in leaving-group thermodynamics. Bromide is a significantly larger, more polarizable ion than chloride, making the C-Br bond weaker and lowering the activation energy for the

N1 vs. N2 Regioselectivity

Alkylation of 1H-tetrazole inherently yields a mixture of N1 and N2 substituted isomers.

-

N2-alkylation is generally thermodynamically favored due to reduced steric hindrance and symmetrical electron distribution.

-

N1-alkylation (yielding our target precursor) can be enriched kinetically by manipulating the solvent polarity and the counter-ion of the base. Highly polar aprotic solvents (like DMF) with softer bases tend to increase the N1:N2 ratio compared to less polar environments[4][5].

Table 2: Typical Regioselectivity Outcomes in Tetrazole Alkylation

| Base | Solvent | Temperature | Approx. N1:N2 Ratio | Rationale |

| Acetonitrile (MeCN) | 80 °C | 1 : 1.2 | Moderate polarity favors thermodynamic N2 product. | |

| Dichloromethane | 40 °C | 1 : 1.5 | Non-polar environment heavily favors N2. | |

| DMF / | 60 °C | 1 : 1 | High polarity increases kinetic N1 attack. |

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Diagram 2: Synthetic workflow from raw materials to the final tetrazole-linked drug scaffold.

Protocol 1: Synthesis of 1-(3-Chloropropyl)-1H-tetrazole

Objective: Regioselective mono-alkylation exploiting differential halogen leaving groups.

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1H-tetrazole (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 1.5 eq). Causality: -

Electrophile Addition: Dropwise, add 1-bromo-3-chloropropane (1.2 eq) at room temperature.

-

Heating: Reflux the mixture (approx. 80 °C) for 12 hours.

-

Validation Checkpoint 1 (TLC): Perform TLC (Hexane:EtOAc 6:4). The starting material should be consumed. Two new spots will appear: the N2 isomer (higher Rf, ~0.6) and the N1 isomer (lower Rf, ~0.4) due to the higher dipole moment of the N1-substituted tetrazole.

-

Workup & Isolation: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography to isolate the slower-eluting N1 isomer, 1-(3-chloropropyl)-1H-tetrazole.

Protocol 2: Finkelstein-Assisted Alkylation of Arylpiperazines

Objective: Coupling the precursor to a secondary pharmacophore to yield a bioactive scaffold (e.g., an antipsychotic or cytotoxic candidate)[2][3].

-

Preparation: Dissolve the isolated 1-(3-chloropropyl)-1H-tetrazole (1.0 eq) and a target nucleophile, such as an arylpiperazine (1.1 eq), in anhydrous DMF.

-

Catalyst Addition: Add

(2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Causality: KI initiates a Finkelstein reaction. The chloride is displaced by iodide in situ, generating a 3-iodopropyl intermediate. Iodide is a vastly superior leaving group, which drastically accelerates the subsequent -

Reaction: Stir at 80–90 °C for 8–10 hours.

-

Validation Checkpoint 2 (LC-MS): Aliquot 10 µL, dilute in MeOH, and run LC-MS. The mass spectrum should show the complete disappearance of the precursor mass and a dominant

peak corresponding to the coupled product[3]. -

Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine (to remove DMF), dry over

, and concentrate.

Downstream Applications in Medicinal Scaffolds

The functionalized 1-(3-chloropropyl)-1H-tetrazole is not a final drug but a linchpin in synthesizing complex therapeutics:

-

CNS Agents (5-HT/Dopamine Modulators): Alkylation of arylpiperazines with this precursor yields compounds that act as multitarget ligands for 5-HT1A, 5-HT2A, and D2 receptors. The 3-carbon chain provides the exact spatial geometry required to fit into the orthosteric binding pockets of these GPCRs, while the tetrazole ensures metabolic longevity in the brain[2].

-

Cytotoxic & Anticancer Agents: Coupling the precursor with benzimidazoles or benzotriazoles generates polybrominated azole derivatives. These hybrid molecules have demonstrated significant micromolar cytotoxicity against human T-cell lymphoblast (CCRF-CEM) and breast adenocarcinoma (MCF-7) cell lines by acting as inhibitors of the human recombinant casein kinase 2alpha subunit (

)[4][5].

References

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter URL:[Link]

-

Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives ResearchGate URL:[Link]

-

Synthesis of polybrominated benzimidazole and benzotriazole derivatives containing a tetrazole ring and their cytotoxic activity National Institutes of Health (PMC) URL:[Link]

-

Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity Taylor & Francis Online URL:[Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of polybrominated benzimidazole and benzotriazole derivatives containing a tetrazole ring and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Discovery and history of 1-(3-Chloropropyl)-1H-tetrazole

An In-depth Technical Guide to 1-(3-Chloropropyl)-1H-tetrazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)-1H-tetrazole, a key heterocyclic building block in modern medicinal chemistry. The guide details the fundamental principles of its synthesis, focusing on the regioselective alkylation of the tetrazole ring, and presents a detailed, field-proven experimental protocol. It further explores the physicochemical properties of the compound and its critical role as an intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly angiotensin II receptor blockers (ARBs). This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a prominent pharmacophore in medicinal chemistry.[1][2] Its unique electronic properties and metabolic stability make it an effective bioisosteric replacement for the carboxylic acid group, a common feature in many biologically active molecules.[3] This substitution can enhance a drug candidate's lipophilicity and membrane permeability, thereby improving its pharmacokinetic profile.[3] 1-(3-Chloropropyl)-1H-tetrazole serves as a crucial intermediate, providing a reactive handle for the introduction of the tetrazole moiety into more complex molecular scaffolds.

Synthesis and Mechanistic Insights

The synthesis of 1-(3-Chloropropyl)-1H-tetrazole is primarily achieved through the N-alkylation of the parent 1H-tetrazole. This reaction, however, is not without its complexities, the most significant being the potential for the formation of two regioisomers: the N1 and N2-substituted products. The ratio of these isomers is highly dependent on the reaction conditions.[4]

The Challenge of Regioselectivity in Tetrazole Alkylation

The tetrazole anion is a bidentate nucleophile, with electron density on both the N1 and N2 nitrogen atoms.[4] The alkylating agent can, therefore, attack at either position, leading to a mixture of products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of any catalysts.[4] Generally, SN2-type reactions with primary alkyl halides tend to favor the formation of the N2 isomer, while SN1-type reactions can lead to a mixture or a preference for the N1 isomer.

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-1H-tetrazole

The following protocol describes a robust and reproducible method for the synthesis of 1-(3-Chloropropyl)-1H-tetrazole, with a focus on maximizing the yield of the desired N1 isomer.

Materials:

-

1H-Tetrazole

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)